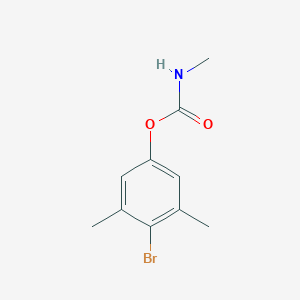

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Description

Properties

IUPAC Name |

(4-bromo-3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZFMTULOYRWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016588 | |

| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-99-1 | |

| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3,5-dimethylphenyl N-methylcarbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound (BDMC), a compound of significant interest in analytical chemistry and pesticide development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 3,5-dimethylphenol. This document outlines the mechanistic principles, detailed experimental protocols, and critical process considerations for both the selective bromination of the phenolic ring and the subsequent carbamoylation reaction. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high-yield production of the target molecule.

Introduction and Strategic Overview

This compound is an N-methylcarbamate ester.[1][2] Carbamate derivatives are a well-established class of compounds, widely recognized for their role as acetylcholinesterase inhibitors, which forms the basis of their application as insecticides.[1][2] BDMC, in particular, is frequently utilized as a certified reference material or internal standard for the quantification of other carbamate pesticides in environmental and agricultural samples.

The synthesis of this target molecule is logically approached through a retrosynthetic analysis that disconnects the carbamate ester linkage. This reveals the two key synthons: the phenolic precursor, 4-Bromo-3,5-dimethylphenol, and a methylcarbamoylating agent. Our strategic pathway, therefore, involves two primary transformations:

-

Electrophilic Aromatic Substitution: The selective bromination of 3,5-dimethylphenol at the para-position to yield 4-Bromo-3,5-dimethylphenol.

-

Carbamoylation: The reaction of the synthesized bromophenol with methyl isocyanate to form the final N-methylcarbamate ester.

This approach is designed for efficiency, high yield, and straightforward purification of both the intermediate and the final product.

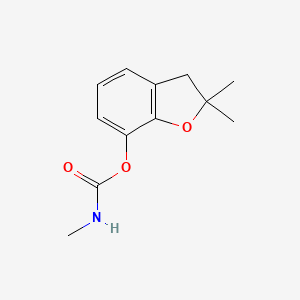

Caption: High-level overview of the two-step synthesis pathway for BDMC.

Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol

The initial step involves the regioselective bromination of 3,5-dimethylphenol. The successful synthesis of the final product hinges on the purity of this key intermediate.

Mechanistic Considerations & Causality

The hydroxyl (-OH) group of the phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The two methyl groups are also activating and ortho, para-directing. In 3,5-dimethylphenol, the 2, 4, and 6 positions are activated. The 4-position (para to the hydroxyl group) is the most sterically accessible and electronically favored position for monosubstitution, leading to the desired product.

Controlling the reaction conditions, particularly temperature and the rate of bromine addition, is critical. A slow, controlled addition at reduced temperature minimizes the formation of di- and tri-brominated byproducts, such as 2,4-dibromo-3,5-dimethylphenol, thereby simplifying purification and maximizing the yield of the target intermediate.

Detailed Experimental Protocol

Materials:

-

3,5-Dimethylphenol (3,5-xylenol)

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Deionized Water

-

Hexanes

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of phenol).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

While stirring vigorously, add liquid bromine (1.0 eq) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes). A precipitate will form.

-

Quench any excess bromine by adding saturated sodium bisulfite solution dropwise until the orange-red color of the solution disappears.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

-

For purification, recrystallize the crude solid from hot hexanes.

-

Dry the resulting white crystalline solid under vacuum to yield pure 4-Bromo-3,5-dimethylphenol.[3]

Expected Results & Characterization

The protocol should yield a white to off-white crystalline powder.[3][4]

| Parameter | Expected Value | Source(s) |

| Typical Yield | 85-95% | N/A |

| Appearance | White crystalline powder | [3] |

| Melting Point | 113-115 °C | [4] |

| Molecular Formula | C₈H₉BrO | [4] |

| Molecular Weight | 201.06 g/mol | [4] |

Step 2: Synthesis of this compound

This final step involves the formation of the carbamate ester linkage. The reaction of a phenol with an isocyanate is a highly efficient and atom-economical method for carbamate synthesis.[5]

Mechanistic Considerations & Causality

This reaction is a nucleophilic addition of the phenolic oxygen atom to the highly electrophilic central carbon of the isocyanate group (-N=C=O). The reaction is typically facilitated by a basic catalyst, such as a tertiary amine (e.g., triethylamine or DABCO), which deprotonates the phenol to form a more nucleophilic phenoxide ion, thereby accelerating the rate of attack on the isocyanate.

The use of an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon) is crucial. Methyl isocyanate is highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to methylamine and carbon dioxide, consuming the reagent and reducing the product yield.

Caption: Detailed experimental workflow for the carbamoylation step.

Detailed Experimental Protocol

Materials:

-

4-Bromo-3,5-dimethylphenol (from Step 1)

-

Methyl isocyanate (CH₃NCO)

-

Triethylamine (Et₃N), catalyst

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Hexane / Ethyl Acetate (for recrystallization)

Procedure:

-

Caution: Methyl isocyanate is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

To a dry, inert-atmosphere (N₂) flask, add 4-Bromo-3,5-dimethylphenol (1.0 eq) and anhydrous THF (approx. 10 mL per gram of phenol).

-

Stir the solution until the solid is fully dissolved.

-

Add a catalytic amount of triethylamine (approx. 0.05 eq).

-

Slowly add methyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis confirms the complete consumption of the starting phenol.

-

Once the reaction is complete, remove the solvent and excess triethylamine under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product.

-

Dry the purified white solid under vacuum.

Expected Results & Characterization

The final product is a stable, white solid that can be stored at room temperature.

| Parameter | Expected Value | Source(s) |

| Typical Yield | >90% | N/A |

| Assay | ≥98% | |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [6] |

| Molecular Weight | 258.11 g/mol | [7] |

| IUPAC Name | (4-bromo-3,5-dimethylphenyl) N-methylcarbamate | [6] |

Safety & Handling

-

Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns. Handle only in a chemical fume hood with appropriate PPE.

-

Methyl isocyanate (CH₃NCO): Extremely toxic, volatile, and a potent lachrymator. It is also highly sensitive to moisture. All manipulations must be conducted in a well-ventilated fume hood under an inert atmosphere.

-

Organic Solvents: Acetic acid, THF, and hexanes are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The described two-step synthesis pathway provides a reliable and high-yield method for producing this compound. The strategy relies on a controlled electrophilic bromination of 3,5-dimethylphenol, followed by an efficient nucleophilic addition reaction with methyl isocyanate. By understanding the mechanistic principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable compound for use in analytical and research applications.

References

- Vertex AI Search. (2025, October 10). The Role of 4-Bromo-3,5-dimethylphenol in Modern Chemical Synthesis.

- Inchem.org. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).

- Unknown Author. Pesticide Chemistry Carbamates.

- Wikipedia. Carbamate.

- PrepChem.com. Preparation of 2,4,6-tribromo-3,5-dimethylphenol.

- Sigma-Aldrich. 4-Bromo-3,5-dimethylphenol 99 (7463-51-6).

- Sigma-Aldrich. This compound 98 (672-99-1).

- PubChem. This compound.

- Santa Cruz Biotechnology. This compound (CAS 672-99-1).

Sources

- 1. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-3,5-dimethylphenol 99 7463-51-6 [sigmaaldrich.com]

- 5. arsdcollege.ac.in [arsdcollege.ac.in]

- 6. This compound | C10H12BrNO2 | CID 688148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Introduction

4-Bromo-3,5-dimethylphenyl N-methylcarbamate, often referred to in analytical contexts as BDMC, is a synthetic organic compound belonging to the N-methylcarbamate class.[1] While structurally related to carbamate insecticides, its primary and critical role in modern science is not as a biocide but as a high-purity analytical standard. Specifically, it is widely employed as an internal standard for the robust quantification of carbamate pesticide residues in complex environmental and food matrices. Its utility in this application stems from its chemical similarity to target analytes, ensuring comparable behavior during sample extraction and analysis, yet being sufficiently distinct to be absent in real-world samples.

This guide provides an in-depth examination of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers and analytical chemists, as they directly influence the compound's stability, solubility, chromatographic behavior, and spectral signature. This knowledge is the bedrock for developing and validating sensitive and reliable analytical methodologies, ensuring data integrity in regulatory monitoring and academic research.

Section 1: Chemical Identity and Structure

The unambiguous identification of a reference material is the first step in any analytical procedure. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (4-bromo-3,5-dimethylphenyl) N-methylcarbamate | PubChem[2] |

| CAS Number | 672-99-1 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂BrNO₂ | PubChem[2] |

| Molecular Weight | 258.11 g/mol | Sigma-Aldrich |

| Canonical SMILES | CC1=CC(=CC(=C1Br)C)OC(=O)NC | PubChem[2] |

| InChIKey | ZOZFMTULOYRWEL-UHFFFAOYSA-N | PubChem[2] |

| Synonyms | BDMC, 4-Bromo-3,5-dimethylphenyl methylcarbamate | PubChem[2], Thames Restek[3] |

The molecule's structure consists of a central 3,5-dimethylphenol (3,5-xylenol) ring, which is brominated at the 4-position. The hydroxyl group of the phenol is esterified with N-methylcarbamic acid, forming the characteristic carbamate linkage.

Section 2: Core Physicochemical Properties

The physical properties of BDMC dictate its handling, storage, and behavior in various analytical systems.

| Property | Value / Description | Source |

| Physical State | Crystalline solid. | HPC Standards[4] |

| Melting Point | 114-116 °C (literature value) | Sigma-Aldrich |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile.[5][6][7] Data on aqueous solubility is not readily available but is expected to be low. | N/A |

| Predicted XlogP | 3.1 | PubChemLite[8] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |

Melting Point: A Key Purity Indicator

The sharp, defined melting point range of 114-116 °C is a primary indicator of the high purity required for an analytical standard. Impurities would typically lead to a depression and broadening of this range.

Expert Insight: The choice of a crystalline solid as a reference material is deliberate. Crystalline solids generally offer higher stability and lower hygroscopicity compared to amorphous solids or oils, ensuring the integrity of the standard over time and simplifying accurate weighing for the preparation of stock solutions.

Protocol: Melting Point Determination via Capillary Method

This standard protocol validates the identity and purity of a new batch of BDMC against its reference value.

-

Sample Preparation: A small amount of the crystalline BDMC is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., ~95 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

-

Validation: The observed range must fall within the specified 114-116 °C for the material to be considered pure.

Solubility Profile & Lipophilicity

While quantitative water solubility data is not published, the molecular structure provides significant clues. The presence of a brominated aromatic ring and two methyl groups imparts considerable lipophilic character. The carbamate group offers some polarity, but its contribution is outweighed. This is corroborated by a predicted octanol-water partition coefficient (XlogP) of 3.1, which indicates a preference for non-polar environments and suggests low water solubility.[8]

Field Application: This moderate-to-high lipophilicity is crucial for its function as an internal standard for other carbamate pesticides, which often share similar solubility profiles. It ensures that BDMC co-extracts efficiently with the target analytes from aqueous samples into an organic phase or onto a solid-phase microextraction (SPME) fiber. Its high solubility in solvents like methanol and acetonitrile makes it ideal for preparing concentrated stock solutions for spiking samples.[5][6][7]

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unassailable confirmation of molecular structure and is the final arbiter of identity for a reference standard.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for the quantification of trace-level pesticides. For BDMC, GC-MS is a common analytical technique.[2]

-

Monoisotopic Mass: 257.00514 Da.[2]

-

Key Insight: In quantitative methods, such as those using triple quadrupole mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. This provides exceptional selectivity, allowing the instrument to distinguish the analyte from matrix interferences. The choice of BDMC as an internal standard is ideal because, while it fragments in a predictable manner similar to other carbamates, its unique mass prevents it from being mistaken for a target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the precise arrangement of protons in the molecule, providing a detailed structural fingerprint. While a spectrum is not provided here, the expected signals for BDMC in a solvent like CDCl₃ would be:

-

Aromatic Protons: A singlet corresponding to the two equivalent protons on the phenyl ring.

-

Ring Methyl Protons: A singlet integrating to six protons from the two equivalent methyl groups on the phenyl ring.

-

N-H Proton: A broad singlet or doublet (due to coupling with the N-methyl protons) for the amine proton.

-

N-Methyl Protons: A doublet integrating to three protons, coupled to the N-H proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2] For BDMC, the characteristic absorption bands would include:

-

N-H Stretch: A moderate absorption band around 3350-3400 cm⁻¹.

-

C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the carbamate ester.

-

C-O Stretch: An absorption in the 1200-1250 cm⁻¹ region.

Section 4: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific manufacturing processes are proprietary, the synthesis of aryl N-methylcarbamates is well-established.[9][10][11][12] A highly efficient and common industrial method involves the reaction of the corresponding phenol with methyl isocyanate, often catalyzed by a tertiary amine base.

Causality: This pathway is favored due to its high atom economy and straightforward reaction conditions. Methyl isocyanate is a highly reactive electrophile that readily attacks the nucleophilic phenoxide ion (formed in situ by the base), leading to the carbamate product with high yield.

Sources

- 1. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H12BrNO2 | CID 688148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thamesrestek.co.uk [thamesrestek.co.uk]

- 4. hpc-standards.com [hpc-standards.com]

- 5. nsilabsolutions.com [nsilabsolutions.com]

- 6. zeptometrix.com [zeptometrix.com]

- 7. coleparmer.com [coleparmer.com]

- 8. PubChemLite - this compound (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

- 11. repositori.urv.cat [repositori.urv.cat]

- 12. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate, a compound of significant interest in analytical chemistry, particularly as an internal standard for the quantification of carbamate pesticides. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol , is a crystalline solid.[1] Its structure, characterized by a substituted aromatic ring linked to an N-methylcarbamate functional group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and quantification in complex matrices.

This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra from commercial libraries are referenced, this guide will focus on the foundational principles of spectral interpretation, providing a robust framework for analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 6.8 - 7.2 | Singlet | 2H | Ar-H |

| 2 | ~ 4.8 - 5.5 | Broad Singlet | 1H | N-H |

| 3 | ~ 2.8 | Doublet | 3H | N-CH ₃ |

| 4 | ~ 2.3 | Singlet | 6H | Ar-CH ₃ |

-

Aromatic Protons (Signal 1): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region.

-

N-H Proton (Signal 2): The proton attached to the nitrogen atom of the carbamate group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

-

N-Methyl Protons (Signal 3): The three protons of the methyl group attached to the nitrogen will show a doublet due to coupling with the adjacent N-H proton.

-

Aromatic Methyl Protons (Signal 4): The six protons of the two methyl groups on the aromatic ring are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C =O (Carbamate) |

| ~ 148 | Ar-C -O |

| ~ 138 | Ar-C -CH₃ |

| ~ 125 | Ar-C -H |

| ~ 118 | Ar-C -Br |

| ~ 30 | N-C H₃ |

| ~ 20 | Ar-C H₃ |

The chemical shifts are estimations based on standard values for similar functional groups and substituted aromatic rings. The carbonyl carbon of the carbamate is expected at the lowest field, while the methyl carbons will be at the highest field.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to display several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Carbamate |

| 2950 - 3050 | C-H Stretch | Aromatic & Aliphatic |

| 1700 - 1730 | C=O Stretch | Carbamate |

| 1550 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Ester |

| 1000 - 1100 | C-N Stretch | Carbamate |

| 550 - 650 | C-Br Stretch | Aryl Halide |

The most prominent peaks would be the N-H stretch, the strong carbonyl (C=O) stretch of the carbamate, and the various C-H and aromatic C=C stretching vibrations. The presence of these key bands provides strong evidence for the compound's identity.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak and several key fragment ions.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 257/259 | [C₁₀H₁₂BrNO₂]⁺ | Molecular Ion (M⁺) |

| 200/202 | [C₈H₈BrO]⁺ | Loss of CH₃NCO |

| 185/187 | [C₇H₅BrO]⁺ | Further fragmentation |

| 57 | [CH₃NCO]⁺ | Methyl isocyanate fragment |

The molecular ion peak should exhibit a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom. A key fragmentation pathway involves the cleavage of the carbamate ester linkage, leading to the formation of a brominated phenoxy radical cation and a neutral methyl isocyanate molecule.

Fragmentation Pathway

The fragmentation of this compound can be visualized as a step-by-step process initiated by the loss of an electron.

Caption: Primary fragmentation of the molecular ion.

Experimental Protocols: A Practical Approach

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized protocols for the analysis of a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into the GC, where it will be vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: General workflow for spectral analysis.

Conclusion: A Unified Structural Perspective

The comprehensive analysis of NMR, IR, and MS data provides a cohesive and detailed understanding of the molecular structure of this compound. Each technique offers a unique piece of the structural puzzle, and together, they allow for the unambiguous confirmation of the compound's identity. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently interpret the spectral data of this and other related carbamate compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (CAS No. 672-99-1), a compound of significant interest in pharmaceutical and agrochemical research.[1][2] Recognizing the critical role of solubility in drug development and formulation, this document synthesizes known physicochemical properties, outlines detailed experimental protocols for solubility determination, and explores predictive modeling as a valuable tool for researchers and scientists.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or an agrochemical compound in organic solvents is a fundamental property that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. For this compound, a comprehensive understanding of its solubility profile is paramount for designing efficient crystallization processes, developing stable formulations, and ensuring predictable in vivo performance. This guide addresses the current information gap regarding the specific quantitative solubility of this compound in a broad range of organic solvents and provides the necessary framework for researchers to generate this critical data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. This compound is a crystalline solid with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 258.11 g/mol | [1][2] |

| Melting Point | 114-116 °C | [3] |

| Appearance | White to yellow-beige crystalline powder | [4] |

| CAS Number | 672-99-1 | [1][2] |

The molecular structure, featuring a substituted phenyl ring, a carbamate group, and a bromine atom, suggests a compound with moderate polarity. The presence of the N-H group in the carbamate moiety allows for hydrogen bond donation, while the oxygen atoms can act as hydrogen bond acceptors. These characteristics are crucial in determining the compound's interaction with various organic solvents.

Expected Solubility Behavior in Organic Solvents

-

High Solubility Expected in: Polar aprotic solvents such as acetone, acetonitrile, ethyl acetate, and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds.

-

Moderate Solubility Expected in: Alcohols like methanol and ethanol, where hydrogen bonding plays a significant role.

-

Low to Negligible Solubility Expected in: Nonpolar solvents such as hexane and toluene. The energy required to break the crystal lattice of the solute would not be sufficiently compensated by the weak van der Waals forces with these solvents.

It is imperative to experimentally verify these predictions to establish a definitive solubility profile.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted isothermal equilibrium technique.

Principle

The principle of this method is to prepare a saturated solution of the compound in a specific solvent at a constant temperature. After reaching equilibrium, the concentration of the solute in the supernatant is determined analytically. This concentration represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[6]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Researchers can utilize existing QSPR models for pesticide solubility or develop their own using commercially available or open-source software. It is important to note that the accuracy of QSPR predictions is highly dependent on the quality of the training data and the applicability domain of the model.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a complete, publicly available dataset of its solubility in various organic solvents is currently lacking, this guide empowers researchers with the necessary knowledge and protocols to generate this crucial data. The provided experimental workflow is robust and self-validating, ensuring the generation of high-quality, reliable solubility data. Furthermore, the introduction to QSPR modeling offers a valuable alternative for preliminary assessments and for guiding experimental design. The generation and publication of a comprehensive solubility profile for this compound would be a valuable contribution to the scientific community, aiding in the continued development of new pharmaceuticals and agrochemicals.

References

-

Predicting The Solubility of Pesticide Compounds in Water Using QSPR Methods. (n.d.). The Fifth Palestinian International Chemistry Conference. Retrieved January 14, 2026, from [Link]

-

Rasheed, T., Shafi, S., Anwar, S., & Rizvi, T. A. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Predicting the solubility of pesticide compounds in water using QSPR methods. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Gramatica, P., & Ghasemi, F. (2020). QSPR studies on water solubility, octanol-water partition coefficient and vapour pressure of pesticides. PubMed. Retrieved January 14, 2026, from [Link]

-

QSPR studies on water solubility, octanol-water partition coefficient and vapour pressure of pesticides. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pesticide Chemistry Carbamates. (n.d.). e-Krishi Shiksha. Retrieved January 14, 2026, from [Link]

-

Thompson, K. C., & Rizzolio, M. C. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). PubMed. Retrieved January 14, 2026, from [Link]

-

Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Predicted mole fraction of carbamate and bicarbonate in the liquid... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

This compound (C10H12BrNO2). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Borup, K. Z., et al. (2023). Transparency in Modeling through Careful Application of OECD's QSAR/QSPR Principles via a Curated Water Solubility Data Set. Chemical Research in Toxicology. Retrieved January 14, 2026, from [Link]

-

[Studies on the stability of 89 pesticides in organic solvent]. (2000). PubMed. Retrieved January 14, 2026, from [Link]

-

Review of the cosolvency models for predicting solubility in solvent mixtures: An update. (2018). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Prediction of solubility of drugs and other compounds in organic solvents. (2012). Europe PMC. Retrieved January 14, 2026, from [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). Bohrium. Retrieved January 14, 2026, from [Link]

-

4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL (4 x 1 mL). (n.d.). ZeptoMetrix. Retrieved January 14, 2026, from [Link]

-

Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (2005). ResearchGate. Retrieved January 14, 2026, from [Link]

-

4 Bromo 3 5 Dimethylphenyl N (2 Methoxy 5 Methylphenyl)Carbamate. (n.d.). Cenmed Enterprises. Retrieved January 14, 2026, from [Link]

-

This compound (98%). (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

-

4-Bromo-3,5-Dimethylphenyl-N-Methylcarbamate. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Methiocarb sulfoxide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

N-(4-Bromo-2,6-dimethylphenyl)-3,3-dimethylbutyramide. (n.d.). Chemieliva Pharmaceutical Co., Ltd. Retrieved January 14, 2026, from [Link]

-

3,5-Xylyl Methylcarbamate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C10H12BrNO2 | CID 688148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 98 672-99-1 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC)

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC), a crucial compound in modern analytical chemistry. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, core applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Section 1: Core Physicochemical Properties and Identification

This compound, also known by its synonym 4-Bromo-3,5-xylenol N-methylcarbamate, is a synthetic organic compound belonging to the carbamate ester family. Its rigid structure, imparted by the brominated and dimethylated phenyl ring, combined with the polar carbamate group, gives it distinct chemical properties that are leveraged in its applications. The compound is typically a white or off-white crystalline powder.[1]

Its identity and key quantitative properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4-bromo-3,5-dimethylphenyl) N-methylcarbamate | [2] |

| CAS Number | 672-99-1 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3][5] |

| Molecular Weight | 258.11 g/mol | [2][3][4] |

| Canonical SMILES | CNC(=O)Oc1cc(C)c(Br)c(C)c1 | [5] |

| InChI Key | ZOZFMTULOYRWEL-UHFFFAOYSA-N | [2] |

| Purity (Typical) | ≥98% |

Section 2: Synthesis and Characterization

While BDMC is commercially available, understanding its synthesis provides valuable context for its purity, stability, and potential impurities. The most established and chemically efficient route to O-aryl N-methylcarbamates is through the reaction of a substituted phenol with methyl isocyanate.

Representative Synthetic Pathway

The synthesis of BDMC is achieved by reacting the precursor 4-Bromo-3,5-dimethylphenol with methyl isocyanate, often in the presence of a tertiary amine catalyst such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aprotic solvent.

Causality of Experimental Choice:

-

Precursor: 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6) is the logical starting point, providing the core aryl structure.[1]

-

Reagent: Methyl isocyanate is a highly reactive electrophile that readily attacks the nucleophilic phenolic oxygen to form the carbamate linkage. Its volatility and reactivity necessitate careful handling in a well-ventilated fume hood.

-

Catalyst: A basic catalyst like TEA is used to deprotonate the phenol, increasing its nucleophilicity and significantly accelerating the rate of reaction.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent the highly reactive isocyanate from undergoing hydrolysis, which would lead to unwanted side products.

Caption: Proposed synthesis scheme for BDMC.

Step-by-Step Laboratory Protocol (Representative)

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-Bromo-3,5-dimethylphenol (1.0 eq).

-

Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Reagent Addition: Slowly add methyl isocyanate (1.1 eq), dissolved in a small amount of anhydrous DCM, via the dropping funnel over 30 minutes. An exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure BDMC.

Characterization

The identity and purity of the synthesized BDMC should be confirmed using standard analytical techniques. Authoritative spectral data for this compound can be found in public databases like PubChem, confirming its structure via:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretch of the carbamate group.

Section 3: Core Application in Analytical Chemistry

The primary and most critical application of BDMC is as an internal standard for the quantitative analysis of carbamate pesticides in complex matrices such as water, food, and soil.

Rationale for Use as an Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[6] It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. BDMC is an excellent IS for this purpose due to several key factors:

-

Structural Similarity: It is a carbamate, making its chemical and physical behavior (e.g., extraction efficiency, chromatographic retention, ionization response) very similar to the target carbamate pesticide analytes.

-

Not Naturally Occurring: BDMC is a synthetic molecule and is not expected to be present in environmental or biological samples, preventing analytical interference.[6]

-

Chromatographic Separation: It can be chromatographically resolved from target analytes, ensuring it does not co-elute and cause signal suppression or enhancement.

-

Mass Spectrometric Distinction: Its unique mass allows it to be easily distinguished from other analytes in a mass spectrometer.

Standard Workflow: Quantification of Carbamates in Water by LC-MS/MS

This protocol describes a self-validating system for the accurate quantification of carbamate pesticides (e.g., Carbofuran, Methomyl) in water samples.

Caption: Analytical workflow for pesticide quantification using BDMC.

Detailed Experimental Protocol

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target carbamate analytes. Spike each standard with a constant concentration of BDMC internal standard (e.g., 10 µg/L).[6]

-

Sample Collection & Spiking: Collect a 50 mL water sample. Prior to extraction, spike the sample with the same constant concentration of BDMC internal standard.[6]

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Dry the cartridge under vacuum.

-

-

Elution & Concentration: Elute the analytes and the internal standard from the cartridge using a small volume of acetonitrile or ethyl acetate. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient elution program (e.g., water/acetonitrile with 0.1% formic acid) to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for each target analyte and for BDMC to ensure confident identification and quantification.

-

-

Quantification:

-

Integrate the chromatographic peak areas for each analyte and for the BDMC internal standard.

-

Calculate the Response Ratio (Analyte Area / IS Area) for each standard and sample.

-

Construct a calibration curve by plotting the Response Ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analytes in the sample by interpolating its Response Ratio from the calibration curve. This ratiometric approach ensures that any variations in extraction recovery or injection volume are nullified, leading to highly accurate and precise results.[6]

-

Section 4: Safety, Handling, and Storage

BDMC requires careful handling due to its hazard profile. Adherence to established safety protocols is mandatory to ensure researcher safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning".[2] The primary hazards are:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Safe Handling Protocols

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Section 5: Conclusion

This compound is a well-characterized compound whose value lies not in its biological activity, but in its critical role as an enabler of high-precision analytical science. Its structural similarity to a major class of pesticides, combined with its synthetic nature, makes it an ideal internal standard for trace-level quantification. By understanding its synthesis, properties, and the rationale behind its application, researchers can confidently deploy BDMC to generate robust, accurate, and defensible analytical data in environmental monitoring, food safety, and regulatory compliance.

References

-

Modern Chemical. (2023, October 10). The Role of 4-Bromo-3,5-dimethylphenol in Modern Chemical Synthesis. Retrieved January 14, 2026, from [Link][1]

-

Pharmaffiliates. (n.d.). 4-Bromo-3,5-Dimethylphenyl-N-Methylcarbamate. Retrieved January 14, 2026, from [Link][4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688148, this compound. Retrieved January 14, 2026, from [Link][2]

-

Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47. Retrieved from [Link]

-

Okwodu, E. K., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 10(8), 443. Retrieved from [Link]

-

Bogialli, S., et al. (2004). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 695-701. Retrieved from [Link]

-

Mendes, B. C., et al. (2021). Assessing organophosphorus and carbamate pesticides in maize samples using MIP extraction and PSI-MS analyzes. Food Chemistry, 360, 130032. Retrieved from [Link]

-

Chemchart. (n.d.). 4-Bromo-3,5-dimethylphenol (7463-51-6). Retrieved January 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1992). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Retrieved from [Link][6]

Sources

Literature review on 4-Bromo-3,5-dimethylphenyl N-methylcarbamate applications

An In-depth Technical Guide to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Applications in Analytical and Synthetic Chemistry

Introduction

This compound is a synthetic organic compound belonging to the carbamate class of chemicals. While many carbamates are known for their potent insecticidal properties, this particular molecule has found a distinct and critical niche in the field of analytical chemistry. It primarily serves as an internal standard for the quantitative analysis of other carbamate pesticides in various environmental and biological matrices.[] Its structural similarity to common carbamate insecticides, combined with its unique mass, makes it an ideal reference compound for methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, and its primary application as an internal standard in analytical methodologies. The guide also delves into the broader mechanism of action of carbamate insecticides to provide context for researchers in drug development and related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is paramount for its effective use. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| CAS Number | 672-99-1 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Not specified, but related compounds have melting points around 129-130°C | [4] |

| Solubility | Soluble in organic solvents like methanol and acetonitrile | [5][6] |

| IUPAC Name | (4-bromo-3,5-dimethylphenyl) N-methylcarbamate | [2] |

The Crucial Role of Internal Standards in Carbamate Analysis

In quantitative analytical chemistry, particularly for trace analysis of pesticides, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks. The use of an internal standard is a cornerstone of achieving high accuracy and precision, as it helps to correct for the loss of analyte during sample preparation and instrumental analysis.

This compound is an excellent internal standard for carbamate pesticide analysis due to several key reasons:

-

Structural Similarity: Its carbamate backbone mimics the chemical behavior of other carbamate pesticides during extraction and chromatographic separation.

-

Distinct Mass: The presence of a bromine atom gives it a unique isotopic signature and a mass that is unlikely to overlap with those of the target analytes or matrix interferences.

-

Low Natural Abundance: It is not naturally present in environmental or biological samples, ensuring that its detection is solely due to its addition as a standard.

-

Chromatographic Elution: It typically elutes in a region of the chromatogram that is free from interfering peaks, allowing for accurate integration of its signal.

Mechanism of Action of Carbamate Insecticides

While this compound itself is not primarily used as an insecticide, its structural class, the carbamates, are potent neurotoxins in insects. Understanding their mechanism of action is crucial for researchers in insecticide development and toxicology.

Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE).[7][8] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, which in insects leads to paralysis and death.[8][9]

The inhibition of AChE by carbamates is a reversible process, in contrast to the irreversible inhibition caused by organophosphate insecticides.[9] The carbamate molecule binds to the active site of AChE, forming a carbamylated enzyme that is temporarily inactive. The rate of decarbamylation (hydrolysis of the carbamate-enzyme bond) determines the duration of the toxic effect.

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Synthesis of N-Aryl Carbamates

The synthesis of this compound can be achieved through a standard procedure for the formation of N-aryl carbamates: the reaction of a substituted phenol with an isocyanate. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Bromo-3,5-dimethylphenol

-

Methyl isocyanate

-

Triethylamine (catalyst)

-

Anhydrous toluene (solvent)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-bromo-3,5-dimethylphenol in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of triethylamine to the solution.

-

Isocyanate Addition: Slowly add methyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: General workflow for the synthesis of this compound.

Application in Analytical Methodologies

The primary application of this compound is as an internal standard in the analysis of carbamate pesticides.[] Below is a representative protocol for its use in the quantification of carbamates in water samples by GC-MS.

Experimental Protocol: Quantification of Carbamate Pesticides in Water using this compound as an Internal Standard

Materials:

-

Water sample

-

This compound solution (internal standard, known concentration)

-

Calibration standards containing known concentrations of target carbamate pesticides

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a known volume of the water sample, add a precise volume of the this compound internal standard solution.

-

Prepare a set of calibration standards by spiking clean water with known concentrations of the target carbamate pesticides and the same amount of the internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by passing methanol followed by deionized water through it.

-

Load the water sample (containing the internal standard) onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the analytes and the internal standard from the cartridge using an organic solvent such as dichloromethane.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the reconstituted sample into the GC-MS system.

-

The gas chromatograph separates the different carbamates based on their volatility and interaction with the GC column.

-

The mass spectrometer detects and quantifies the separated compounds based on their unique mass-to-charge ratios.

-

-

Data Analysis:

-

For each target carbamate pesticide, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Calculate the concentration of the target carbamates in the water sample by determining their peak area ratios to the internal standard and using the calibration curve.

-

Data Interpretation and Quality Control

The use of this compound as an internal standard significantly enhances the reliability of the analytical results. The ratio of the analyte response to the internal standard response is used for quantification. This ratiometric approach compensates for variations in sample volume, injection volume, and instrument response.

For quality control, the recovery of the internal standard is monitored in each sample. A consistent recovery of the internal standard indicates that the sample preparation and analysis were performed correctly. Any significant deviation in the internal standard recovery may signal a problem with the analytical procedure for that particular sample.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of analytical chemistry. While it does not possess significant insecticidal activity itself, its role as an internal standard is indispensable for the accurate and precise quantification of other carbamate pesticides. Its unique chemical properties and structural similarity to this important class of insecticides make it an ideal reference compound. A thorough understanding of its properties, synthesis, and application, as provided in this guide, is essential for its effective use in ensuring the quality and reliability of analytical data.

References

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Ageruo. (2024). What are Carbamate insecticides and how to choose the right one? POMAIS News. [Link]

-

University of Hertfordshire. (2025). Bendiocarb (Ref: NC 6897). AERU. [Link]

-

Jokanović, M. (2018). Carbamate Toxicity. StatPearls. [Link]

-

Nagamandla, R. S. Mode of action of carbamate.pptx. SlideShare. [Link]

-

Wikipedia. (2023). Carbamate. Wikipedia. [Link]

-

PubChem. This compound. PubChem. [Link]

- Google Patents. KR820000875B1 - Process for the preparing of bendiocarb.

-

PubChem. Bendiocarb. PubChem. [Link]

-

Wikipedia. Bendiocarb. Wikipedia. [Link]

-

MZ-Analysentechnik. 4-bromo-3, 5-dimethylphenyl N-methylcarbamate (BDMC) 100ug / ml, methanol, 1ml / ampul Pesticide mix, 500 series. MZ-Analysentechnik. [Link]

-

Thames Restek. 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC). Thames Restek. [Link]

-

Mandel Scientific. Pesticide mix, 500 series, this compound (BDMC) 100ug/ml,methanol,1ml/ampul. Mandel Scientific. [Link]

Sources

- 2. This compound | C10H12BrNO2 | CID 688148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bendiocarb (Ref: NC 6897) [sitem.herts.ac.uk]

- 4. Bendiocarb | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nsilabsolutions.com [nsilabsolutions.com]

- 6. accustandard.com [accustandard.com]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Carbamate insecticides and how to choose the right one? [ageruo.com]

- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Structure, Function, and Application

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate, a molecule of significant interest in analytical chemistry and with potential applications in biochemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical architecture, functional group reactivity, synthesis, and established applications, offering field-proven insights and detailed experimental protocols.

Introduction and Overview

This compound, often referred to as BDMC, is a synthetic organic compound belonging to the carbamate ester family. Its structure, characterized by a brominated and dimethylated aromatic ring linked to an N-methylcarbamate functional group, imparts a unique combination of chemical properties that make it a valuable tool in specific scientific contexts. While structurally related to a class of compounds known for their pesticidal activity through the inhibition of acetylcholinesterase, the primary and well-documented application of BDMC is as an internal standard in the analytical quantification of other carbamate pesticides.[1] This guide will explore the fundamental chemistry of BDMC and provide a detailed examination of its role in analytical methodologies, alongside a discussion of its potential, albeit less explored, relevance in the broader field of drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical identity and behavior of this compound are dictated by its distinct molecular structure. A thorough understanding of this structure and its associated physicochemical properties is paramount for its effective application.

Molecular Structure and Functional Groups

The IUPAC name for this compound is (4-bromo-3,5-dimethylphenyl) N-methylcarbamate.[2] Its molecular formula is C₁₀H₁₂BrNO₂.[2] The structure is composed of two key components: a substituted phenyl ring and an N-methylcarbamate group.

-

Substituted Phenyl Ring: The aromatic ring is substituted with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions. The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. The two methyl groups are electron-donating and contribute to the lipophilicity of the molecule.

-

N-methylcarbamate Group: This functional group (-O-C(=O)NHCH₃) is an ester of carbamic acid. It is the defining feature of the carbamate class of compounds and is known for its chemical and proteolytic stability, as well as its ability to participate in hydrogen bonding.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 258.11 g/mol | [2] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| CAS Number | 672-99-1 | |

| Appearance | White to off-white solid | [4] |

| Melting Point | 114-116 °C | |

| Topological Polar Surface Area | 38.3 Ų | [2] |

| Solubility | Soluble in methanol, acetonitrile | [5] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through established carbamate formation reactions. Its reactivity is primarily governed by the carbamate and the substituted aromatic ring functional groups.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of aryl N-methylcarbamates is the reaction of a phenol with methyl isocyanate, often in the presence of a basic catalyst.[6]

Sources

- 1. thomassci.com [thomassci.com]

- 2. This compound | C10H12BrNO2 | CID 688148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. researchgate.net [researchgate.net]

- 5. nsilabsolutions.com [nsilabsolutions.com]

- 6. CN1004353B - Process for preparing N-methyl carbamates - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust GC-MS Protocol for Quantitative Analysis Using 4-Bromo-3,5-dimethylphenyl N-methylcarbamate as an Internal Standard

Abstract

The accurate quantification of analytes in complex matrices by Gas Chromatography-Mass Spectrometry (GC-MS) is a persistent challenge for researchers and analytical scientists. Variations arising from sample preparation, injection volume, and instrument fluctuations can significantly compromise data integrity. The internal standard (IS) method is a powerful technique to mitigate these errors and enhance the precision and accuracy of results. This application note provides a detailed guide for the use of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) as a highly effective internal standard for the quantitative analysis of carbamates and other structurally related compounds by GC-MS. We will explore the scientific principles underpinning internal standard selection, present validated, step-by-step protocols for implementation, and outline a framework for method validation to ensure trustworthy and reproducible data.

Introduction: The Imperative for Precision in Quantitative GC-MS

In analytical chemistry, particularly within the fields of environmental monitoring, food safety, and drug development, the goal is not merely to detect a compound but to determine its concentration with a high degree of certainty. However, the multi-step nature of GC-MS analysis presents numerous opportunities for error. Analyte can be lost during complex extraction and cleanup procedures, minor variations in autosampler injection volumes can alter the amount of sample introduced into the instrument, and detector response can drift over the course of a long analytical run[1][2].

To overcome these challenges, the internal standard method is employed as a cornerstone of analytical integrity[3][4]. This technique involves adding a known amount of a non-native, chemically similar compound—the internal standard—to every sample, standard, and blank at the beginning of the workflow[1][5]. Because the internal standard is subjected to the exact same conditions as the analyte, any procedural losses or variations will affect both compounds to the same degree[2]. Quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively nullifying the variability and leading to more robust and reliable results[3][6].

This guide focuses on this compound (BDMC), a compound ideally suited for use as an internal standard, particularly in the challenging analysis of thermally labile carbamate pesticides[7][8].

Section 1: The Scientific Rationale for Selecting an Internal Standard

The choice of an internal standard is a critical decision that directly impacts the quality of quantitative data. The selection process is guided by several fundamental scientific principles that ensure the IS acts as a reliable surrogate for the analyte.

-

Pillar 1: Chemical Analogy and Predictable Behavior : An ideal internal standard should be structurally and chemically similar to the analyte(s) of interest[2][9]. This similarity ensures that it behaves in a comparable manner during sample extraction, derivatization (if any), and chromatographic separation[5]. BDMC, with its core N-methylcarbamate structure, is an excellent chemical analog for a wide range of carbamate pesticides, making its behavior through the analytical workflow highly predictable and parallel to that of the target analytes[7].

-

Pillar 2: Chromatographic Resolution : While chemically similar, the internal standard must be chromatographically resolved from all target analytes and potential interferences from the sample matrix[5][9]. Co-elution with an analyte or interference would make accurate peak integration impossible. The unique structure of BDMC, including its bromine atom and dimethylphenyl group, provides chromatographic properties that typically allow for clear separation from common carbamate pesticides.

-

Pillar 3: Mitigating Matrix Effects : The sample matrix consists of all components within a sample other than the analyte[10]. In GC-MS, co-extracted matrix components can accumulate in the injector liner, creating "active sites" that can cause thermal degradation of sensitive analytes. However, these same matrix components can also mask these active sites, paradoxically protecting the analyte and leading to an artificially enhanced signal—a phenomenon known as the "matrix-induced signal enhancement effect"[11][12][13]. A well-chosen internal standard that elutes close to the analyte will experience the same enhancement or suppression, allowing the response ratio to correct for these matrix-induced variations accurately[2].

-

Pillar 4: Purity, Stability, and Detectability : The internal standard must be available in high, verifiable purity to ensure that a precise and known amount is added to each sample[5]. It must also be chemically inert and thermally stable under the analytical conditions to avoid degradation. Furthermore, it should not be naturally present in the samples being analyzed[3][5]. BDMC is commercially available as a high-purity certified reference material, fulfilling these essential criteria[14][15]. The presence of a bromine atom also gives it a distinct isotopic signature in the mass spectrometer, aiding in its positive identification.

Section 2: Characterization of this compound (BDMC)

BDMC is an N-methylcarbamate compound that has proven to be an effective internal standard for the analysis of carbamate pesticides in various matrices, including water, vegetables, and grains[7]. Its physical and chemical properties make it an excellent choice for GC-MS applications.

| Property | Value | Source(s) |

| Chemical Name | This compound | [16] |

| Synonyms | BDMC | [7] |

| CAS Number | 672-99-1 | [14] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [16] |

| Molecular Weight | 258.11 g/mol | [14] |

| Melting Point | 114-116 °C | [7][14] |

| Structure | CNC(=O)Oc1cc(C)c(Br)c(C)c1 | [14] |

Section 3: Experimental Protocols

This section provides a comprehensive, step-by-step protocol for using BDMC as an internal standard in a typical GC-MS workflow for the analysis of carbamate pesticides in a water matrix.

3.1: Reagents and Materials

-

Internal Standard: this compound (BDMC), certified reference material[15][17].

-

Solvents: Acetonitrile, Methanol, Dichloromethane (all HPLC or pesticide residue grade).

-

Reagents: Reagent-grade water, Sodium chloride (analytical grade, baked at 450°C before use to remove organic contaminants).

-

Analyte Standards: Certified reference materials of the target carbamate pesticide(s).

-

Consumables: 1.5 mL amber glass autosampler vials with PTFE-lined caps, volumetric flasks, pipettes, solid-phase extraction (SPE) cartridges (e.g., C18).

3.2: Preparation of Stock and Working Solutions

-

BDMC Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of neat BDMC standard and transfer it to a 100 mL volumetric flask. Dissolve and bring to volume with methanol. This stock solution should be stored at ≤ -10°C[15].

-

Analyte Stock Solution(s) (100 µg/mL): Prepare individual stock solutions for each target analyte in a similar manner.

-